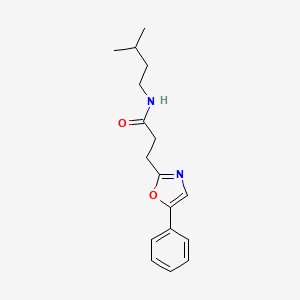![molecular formula C17H21N5O B11130278 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B11130278.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-bencimidazol-2-il)etil]-3-(3,5-dimetil-1H-pirazol-4-il)propanamida es un complejo compuesto orgánico que presenta tanto moieties de benzimidazol como de pirazol. Estas estructuras heterocíclicas son conocidas por sus importantes papeles en la química medicinal debido a sus diversas actividades biológicas. El anillo de benzimidazol es una estructura bicíclica fusionada que consta de un anillo de benceno fusionado a un anillo de imidazol, mientras que el anillo de pirazol es un anillo de cinco miembros que contiene dos átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-(1H-bencimidazol-2-il)etil]-3-(3,5-dimetil-1H-pirazol-4-il)propanamida generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la preparación de los intermedios de benzimidazol y pirazol por separado, seguido de su acoplamiento.
-
Preparación del intermedio de benzimidazol
Materiales de partida: o-fenilendiamina y ácidos carboxílicos o sus derivados.
Condiciones de reacción: La reacción generalmente se lleva a cabo en condiciones ácidas, a menudo usando ácido clorhídrico o ácido sulfúrico como catalizador, y calentando la mezcla a reflujo.
-
Preparación del intermedio de pirazol
Materiales de partida: Hidracinas y 1,3-dicetonas.
Condiciones de reacción: La reacción generalmente se realiza en etanol o metanol como solvente, calentando la mezcla a reflujo.
-
Acoplamiento de intermedios
Materiales de partida: Los intermedios de benzimidazol y pirazol.
Condiciones de reacción: La reacción de acoplamiento se puede facilitar utilizando agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida) en presencia de una base como la trietilamina.
Métodos de producción industrial
La producción industrial de N-[2-(1H-bencimidazol-2-il)etil]-3-(3,5-dimetil-1H-pirazol-4-il)propanamida probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación
Reactivos: Agentes oxidantes comunes como el permanganato de potasio (KMnO₄) o el peróxido de hidrógeno (H₂O₂).
Condiciones: Generalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas controladas.
Productos: Derivados oxidados de los anillos de benzimidazol o pirazol.
-
Reducción
Reactivos: Agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Condiciones: Se realiza en atmósferas inertes, a menudo en solventes como el tetrahidrofurano (THF) o el etanol.
Productos: Formas reducidas del compuesto, que potencialmente alteran los grupos funcionales en los anillos.
-
Sustitución
Reactivos: Nucleófilos o electrófilos dependiendo de la sustitución deseada.
Condiciones: Varía ampliamente, pero a menudo involucra solventes como el diclorometano (DCM) o el acetonitrilo (MeCN).
Productos: Derivados sustituidos donde átomos de hidrógeno específicos son reemplazados por otros grupos funcionales.
Aplicaciones Científicas De Investigación
N-[2-(1H-bencimidazol-2-il)etil]-3-(3,5-dimetil-1H-pirazol-4-il)propanamida tiene una amplia gama de aplicaciones en investigación científica:
-
Química
- Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
- Actúa como ligando en la química de coordinación.
-
Biología
- Se investiga su potencial como inhibidor enzimático.
- Se estudian sus interacciones con varias macromoléculas biológicas.
-
Medicina
- Se explora su potencial efecto terapéutico, incluidas las actividades antiinflamatorias y anticancerígenas.
- Se evalúan sus propiedades farmacocinéticas y su biodisponibilidad.
-
Industria
- Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
- Se aplica en la formulación de productos químicos especiales y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-[2-(1H-bencimidazol-2-il)etil]-3-(3,5-dimetil-1H-pirazol-4-il)propanamida implica su interacción con objetivos moleculares específicos. Los anillos de benzimidazol y pirazol pueden unirse a enzimas o receptores, potencialmente inhibiendo su actividad. Esta unión puede interrumpir los procesos celulares normales, lo que lleva a los efectos biológicos observados del compuesto. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
-
Derivados de benzimidazol
- Ejemplos: Omeprazol, Albendazol y Tiabendazol.
- Usos comunes: Agentes antiulcerosos, fármacos antiparasitarios.
-
Derivados de pirazol
- Ejemplos: Celecoxib, Rimonabant y Fipronil.
- Usos comunes: Fármacos antiinflamatorios, insecticidas.
Singularidad
N-[2-(1H-bencimidazol-2-il)etil]-3-(3,5-dimetil-1H-pirazol-4-il)propanamida es único debido a sus estructuras combinadas de benzimidazol y pirazol, que confieren un conjunto distinto de propiedades químicas y biológicas. Esta doble funcionalidad le permite interactuar con una gama más amplia de objetivos moleculares, convirtiéndolo en un compuesto versátil en varios campos de investigación.
Propiedades
Fórmula molecular |
C17H21N5O |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C17H21N5O/c1-11-13(12(2)22-21-11)7-8-17(23)18-10-9-16-19-14-5-3-4-6-15(14)20-16/h3-6H,7-10H2,1-2H3,(H,18,23)(H,19,20)(H,21,22) |
Clave InChI |
RSDFKWQPMAJCDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)CCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11130204.png)
![(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130214.png)
![N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11130216.png)
![N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130217.png)
![N-(2-Methoxy-5-methylphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11130221.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130223.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130229.png)
![N-[(2R)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11130231.png)

![N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11130235.png)
![2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11130240.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11130250.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130255.png)
![Propan-2-yl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11130270.png)
